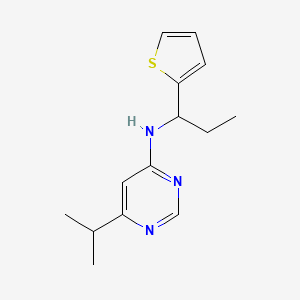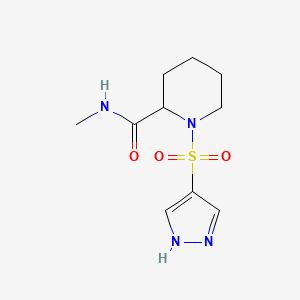![molecular formula C13H17BrN2O3 B7559802 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as Boc-L-3-bromo-tyrosine-O-methyl ester. This compound has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid is not well understood. However, it is believed to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways and the suppression of cell proliferation.
Biochemical and Physiological Effects:
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to have biochemical and physiological effects in various studies. In a study conducted on breast cancer cells, it was found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase activity. In another study, it was found to inhibit the activity of platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid in lab experiments include its high purity, stability, and specificity towards tyrosine kinases. However, its limitations include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid. One direction is the development of new tyrosine kinase inhibitors using this compound as a lead compound. Another direction is the study of the structure and function of proteins that contain tyrosine residues using this compound as a probe. Additionally, the potential applications of this compound in other fields such as material science and nanotechnology can also be explored.
Synthesemethoden
The synthesis of 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid involves several steps. The first step is the protection of the carboxyl group of L-tyrosine with a Boc (tert-butyloxycarbonyl) group. The second step involves the bromination of the aniline group with N-bromosuccinimide (NBS) to obtain 3-bromoaniline. The third step is the coupling of Boc-L-tyrosine with 3-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The final step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid.
Wissenschaftliche Forschungsanwendungen
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a building block for the synthesis of novel tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are involved in the development of various diseases such as cancer. In biochemistry, it can be used as a probe to study the structure and function of proteins that contain tyrosine residues. In drug discovery, it can be used as a lead compound for the development of new drugs that target tyrosine kinases.
Eigenschaften
IUPAC Name |
4-[[2-(3-bromoanilino)-2-oxoethyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-16(7-3-6-13(18)19)9-12(17)15-11-5-2-4-10(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRHWNHEQTSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)


![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7559817.png)